molecular formula C7H9N3O2 B3363358 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide CAS No. 102000-68-0

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide

Cat. No.: B3363358
CAS No.: 102000-68-0
M. Wt: 167.17 g/mol
InChI Key: MTMSVCHXICINDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2

Preparation Methods

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide typically involves the reaction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signal transduction pathways .

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide can be compared with other similar compounds such as:

    1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid: This compound has a similar structure but lacks the hydrazide group.

    1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: This compound has an aldehyde group instead of a hydrazide group.

    Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: This ester derivative has different chemical properties and applications.

The uniqueness of this compound lies in its hydrazide group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-2-oxopyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10-3-2-5(4-6(10)11)7(12)9-8/h2-4H,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMSVCHXICINDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound from example 30.1 (4 g, 24 mmol) was dissolved in ethanol and stirred at 78° C. Hydrazine hydrate (5.8 mL, 120 mmol) was added via a syringe and the reaction was stirred for 3 h at 78° C., at which time the starting material was no longer visible by TLC. The reaction mixture (clear solution) was then cooled to room temperature, and diluted with diethyl ether to precipitate the product which was collected by vacuum filtration to yield the title compound as a pale yellow solid (3.13 g, 78%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Reactant of Route 4
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Reactant of Route 6
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.